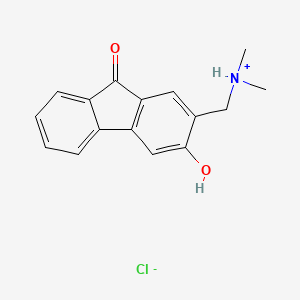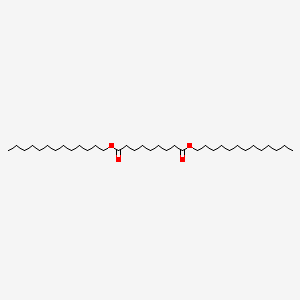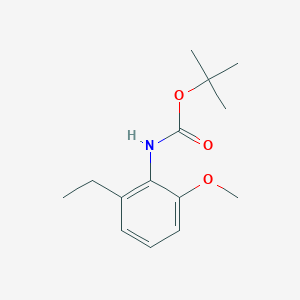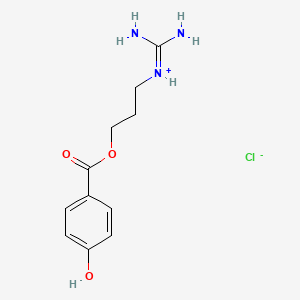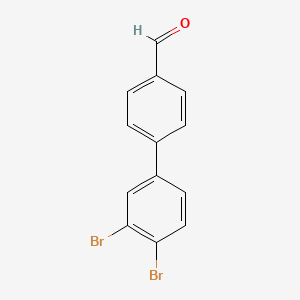
3',4'-Dibromobiphenyl-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4’-Dibromobiphenyl-4-carbaldehyde is an organic compound with the molecular formula C13H8Br2O It is a derivative of biphenyl, where two bromine atoms are substituted at the 3’ and 4’ positions, and an aldehyde group is present at the 4 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dibromobiphenyl-4-carbaldehyde typically involves the bromination of biphenyl derivatives followed by formylation. One common method includes the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibromobiphenyl is then subjected to a Vilsmeier-Haack reaction, where it reacts with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4 position.
Industrial Production Methods: In industrial settings, the production of 3’,4’-Dibromobiphenyl-4-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 3’,4’-Dibromobiphenyl-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace bromine with a methoxy group.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: NaOCH3 in methanol under reflux conditions.
Major Products:
Oxidation: 3’,4’-Dibromobiphenyl-4-carboxylic acid.
Reduction: 3’,4’-Dibromobiphenyl-4-methanol.
Substitution: 3’,4’-Dimethoxybiphenyl-4-carbaldehyde.
科学的研究の応用
3’,4’-Dibromobiphenyl-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of probes for biological imaging and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the synthesis of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 3’,4’-Dibromobiphenyl-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The bromine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
3,5-Dibromobiphenyl-4-ol: Similar in structure but with a hydroxyl group instead of an aldehyde.
4-Bromo-4’-formylbiphenyl: Contains only one bromine atom and an aldehyde group.
3,4-Dibromobenzaldehyde: Lacks the biphenyl structure but has similar bromine and aldehyde substitutions.
Uniqueness: 3’,4’-Dibromobiphenyl-4-carbaldehyde is unique due to the specific positioning of the bromine atoms and the aldehyde group, which imparts distinct chemical reactivity and potential for diverse applications.
特性
CAS番号 |
1093758-78-1 |
|---|---|
分子式 |
C13H8Br2O |
分子量 |
340.01 g/mol |
IUPAC名 |
4-(3,4-dibromophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8Br2O/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H |
InChIキー |
OTJKXDZPZQDDFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)

![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)
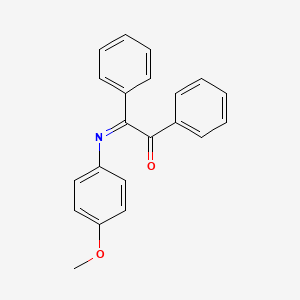

![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)

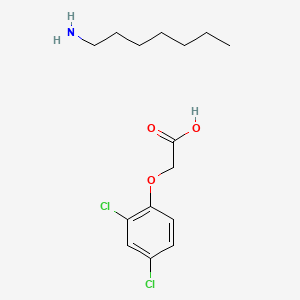
![4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid](/img/structure/B13744481.png)
